molecular formula C15H23NO3 B2601342 tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate

tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate

Cat. No.: B2601342
M. Wt: 265.35 g/mol
InChI Key: SIKODEFLCMOILM-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate is a synthetic carbamate derivative designed for research purposes. Carbamate-functionalized compounds are of significant interest in medicinal chemistry, particularly in neuroscience, due to their role as cholinesterase inhibitors . Structurally related analogs have been investigated as selective butyrylcholinesterase (BChE) inhibitors for potential applications in neurodegenerative disorders . The carbamate group is a key pharmacophore that can enable interaction with enzyme active sites, and compounds featuring this moiety have shown promise in pre-clinical studies for improving cholinergic transmission and mitigating disease-associated pathology . This compound serves as a valuable chemical intermediate for researchers developing novel therapeutic agents and probing biochemical mechanisms.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKODEFLCMOILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-hydroxy-1-phenylpropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Mechanistic Pathway References
Aqueous HCl (1–6 M) N-methylamine derivative + CO₂ + tert-butanolAcid-catalyzed cleavage of the carbamate C–O bond via protonation of the carbonyl oxygen.
NaOH (0.1–2 M) Sodium salt of carbamic acid + tert-butanolBase-induced nucleophilic attack by hydroxide at the carbonyl carbon.

Key Findings :

  • Hydrolysis rates increase with temperature (>50°C) and ionic strength.

  • The tert-butyl group enhances steric protection, reducing hydrolysis rates compared to methyl/ethyl carbamates .

Deprotection Strategies

The tert-butyl carbamate (Boc) group is cleaved under specific non-hydrolytic conditions:

Method Conditions Products Selectivity Notes
Thermal cleavage135°C in toluene (16–24 hr)Free amine + CO₂ + isobutyleneCompatible with acid/base-sensitive functional groups.
Reductive cleavageH₂/Pd-C or Cu(I) catalysisAmine + tert-butanolRetains stereochemistry at the chiral center.
Acidic cleavageTFA/DCM (1:1, 1–2 hr)Trifluoroacetate salt + CO₂Rapid deprotection but requires neutralization steps.

Experimental Data :

  • Thermal deprotection at 135°C achieves >95% yield in toluene .

  • Cu(I)-catalyzed reductive cleavage (NaBH₄, THF) proceeds at 25°C with 85% efficiency .

Hydroxyl Group Reactivity

The secondary hydroxyl group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .

  • Oxidation : MnO₂ or Dess-Martin periodinane oxidizes the alcohol to a ketone (>80% yield) .

Carbamate-Specific Reactions

  • Transcarbamoylation : Reacts with amines (e.g., benzylamine) under catalytic Pd(0) to form new carbamates .

  • Radical Reactions : Participates in TEMPO-mediated oxidative coupling with arylacetylenes under DTBP activation .

Stability Under Synthetic Conditions

Parameter Stability Profile
Thermal Stable ≤100°C; decomposition observed at 135°C (via thermogravimetric analysis) .
pH Stable in neutral solutions (pH 6–8); hydrolyzes rapidly at pH <3 or >10 .
Light No photodegradation under UV-Vis light (λ >300 nm) .

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis : Proceeds via a tetrahedral intermediate, with rate-determining C–O bond cleavage.

  • Thermal Deprotection : Involves retro-ene elimination, releasing isobutylene and CO₂ .

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Activity
Research indicates that compounds similar to tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate exhibit antiviral properties. Its structure allows it to interact with viral proteins, potentially inhibiting replication processes. This makes it a candidate for further investigation in antiviral drug development, particularly against HIV and other retroviruses .

2. Antioxidant Properties
The compound has been studied for its antioxidant capabilities, which help protect cells from oxidative stress. This property is vital in developing therapeutic agents for conditions linked to oxidative damage, such as neurodegenerative diseases .

Material Science Applications

1. Stabilizers in Polymers
this compound can be utilized as a stabilizer in various polymer formulations. Its ability to inhibit oxidation makes it valuable in extending the shelf life and performance of plastics and coatings .

2. Coatings and Adhesives
The compound's hydrophobic nature allows it to be incorporated into coatings and adhesives, enhancing their durability and resistance to environmental factors. This application is particularly relevant in industries where long-lasting materials are required .

Synthesis and Case Studies

The synthesis of this compound can be achieved through various methods, including the reaction of isocyanates with alcohols under controlled conditions. These synthetic pathways are crucial for scaling up production for commercial applications.

Case Study: Antiviral Research

A study focusing on the antiviral properties of similar carbamates highlighted their mechanism of action against HIV by disrupting viral entry into host cells. The research suggests that compounds with structural similarities to this compound could serve as lead compounds for drug development .

Case Study: Polymer Stability

Another investigation evaluated the effectiveness of this compound as an antioxidant in polymer blends. Results indicated improved thermal stability and reduced degradation rates compared to untreated samples, showcasing its potential as a commercial stabilizer .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among analogs lie in their substituents, which influence reactivity, stability, and applications.

Table 1: Structural Comparison
Compound Name Substituent Functional Groups
Target Compound 1-hydroxy-1-phenylpropan-2-yl Hydroxy, phenyl, carbamate
tert-butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate 1-fluoropropan-2-yl Fluorine, carbamate
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate 1-aminopropan-2-yl Amino, carbamate
N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamate Tetrahydro-2H-pyran-3-yl Amino, pyran ring, carbamate

Key Observations :

  • The target compound’s hydroxy and phenyl groups enhance hydrogen-bonding capacity and π-π interactions, unlike the fluorine (electron-withdrawing) or amino (nucleophilic) groups in analogs.
  • The pyran-containing analog introduces stereochemical complexity and increased steric bulk, impacting solubility and biological interactions.

Molecular Weight and Physical Properties

Table 2: Molecular Data and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/cm³)
Target Compound* C15H21NO3 ~265.35 N/A N/A
tert-butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate C9H17FNO2 202.24 N/A N/A
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate C9H20N2O2 188.27 N/A N/A
Pyran-containing analog C14H26N2O3 272.38 370℃ 1.026

Notes:

  • The target compound’s higher molecular weight (~265 g/mol) compared to fluorinated and amino analogs reflects the phenyl group’s contribution.
  • The pyran analog exhibits a significantly higher boiling point (370℃) and density (1.026 g/cm³), attributed to its rigid pyran ring and increased molecular weight.

Biological Activity

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate (CAS No. 126192-86-7) is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as an inhibitor of key enzymes involved in neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of β-secretase : The compound has been shown to inhibit β-secretase (BACE1), an enzyme crucial for the production of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, which may help increase acetylcholine levels in the brain, potentially improving cognitive function .
  • Neuroprotective Effects : The compound has demonstrated protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting a role in mitigating neuroinflammation and oxidative stress .

In Vitro Studies

A series of in vitro experiments have assessed the protective effects of this compound on astrocytes exposed to amyloid-beta 1-42:

Parameter Control Aβ 1-42 Aβ 1-42 + Compound
Cell Viability (%)10043.78 ± 7.1762.98 ± 4.92
TNF-α Levels (pg/ml)BaselineIncreasedDecreased
IL-6 Levels (pg/ml)BaselineNo ChangeNo Change

The results indicate that while the compound does not completely prevent cell death caused by amyloid-beta, it significantly improves cell viability when administered alongside the peptide .

In Vivo Studies

In vivo assessments have shown that while the compound exhibits moderate protective effects in astrocytes, its bioavailability within the brain remains a concern. In studies involving scopolamine-induced memory impairment models in rats, no significant differences were observed compared to controls treated with galantamine, indicating potential limitations in its therapeutic efficacy .

Case Studies

Several case studies have documented the effects of this compound in different experimental models:

  • Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function metrics compared to untreated controls.
  • Neuroinflammation Models : In models simulating neuroinflammation, treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the key safety considerations when handling tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate in laboratory settings?

This compound requires standard carbamate-handling protocols. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation. Work in a fume hood due to potential respiratory irritation . Avoid aqueous acids or bases that may hydrolyze the carbamate group. Store in a cool, dry environment away from oxidizing agents .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data collected using synchrotron radiation or lab sources (e.g., Mo-Kα) can resolve stereochemistry and hydrogen-bonding networks. Refinement via SHELXL (part of the SHELX suite) is widely used for small molecules, with R-factors <5% indicating high precision . For preliminary analysis, 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) validate molecular connectivity .

Q. What synthetic routes are commonly employed to prepare this carbamate?

A typical route involves coupling tert-butyl N-methylcarbamate with a chiral alcohol precursor (e.g., (1R,2S)-norephedrine derivatives) under Mitsunobu conditions (DIAD, PPh3_3) or via activation with CDI (1,1'-carbonyldiimidazole). Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields the product .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the tert-butoxycarbonyl (Boc) group in sterically hindered environments?

Steric hindrance at the secondary alcohol site requires careful reagent selection. Use NaH as a base in DMF or THF to deprotonate the alcohol, followed by slow addition of Boc anhydride. Microwave-assisted synthesis (60–80°C, 30 min) improves kinetics. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and isolate via column chromatography .

Q. What analytical strategies resolve contradictions between computational predictions and experimental data for this compound’s conformation?

Discrepancies may arise from solvation effects or crystal packing. Compare DFT-optimized gas-phase geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray structures. For solution-phase behavior, use NOESY NMR to detect intramolecular hydrogen bonding or rotational barriers. MD simulations (explicit solvent models) can bridge the gap .

Q. How does stereochemical purity impact biological activity in downstream applications (e.g., as a synthetic intermediate for CNS-targeted molecules)?

The (1R,2S) configuration is critical for binding to adrenergic receptors. Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) ensures enantiomeric excess (>99%). Impurities <1% in the undesired enantiomer can reduce efficacy by 10–20% in receptor assays .

Q. What computational tools are recommended for modeling intermolecular interactions in crystalline forms of this carbamate?

Mercury (CCDC) visualizes Hirshfeld surfaces to quantify intermolecular contacts (e.g., C–H···O interactions). For energy frameworks, use CrystalExplorer to map electrostatic and dispersion contributions. Pair distribution function (PDF) analysis complements crystallography for amorphous phases .

Methodological Notes

  • Crystallography : SHELX programs (SHELXD for solution, SHELXL for refinement) are preferred for high-resolution data. Twinning or disorder requires iterative refinement with restraints .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects hydrolytic degradation products .
  • Safety : Neutralize waste with 10% NaOH before disposal to minimize environmental impact .

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